molecular formula C16H18N2O3 B6924028 N-(3,4-dihydro-2H-chromen-4-ylmethyl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide

N-(3,4-dihydro-2H-chromen-4-ylmethyl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B6924028
M. Wt: 286.33 g/mol
InChI Key: YHDIVBKAWKCXAN-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-chromen-4-ylmethyl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of chromen-4-ylmethyl derivatives and has shown potential in various scientific research applications due to its chemical properties.

Properties

IUPAC Name

N-(3,4-dihydro-2H-chromen-4-ylmethyl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11-8-13(18-21-11)9-16(19)17-10-12-6-7-20-15-5-3-2-4-14(12)15/h2-5,8,12H,6-7,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDIVBKAWKCXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CC(=O)NCC2CCOC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dihydro-2H-chromen-4-ylmethyl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multiple steps, starting with the formation of the chromen-4-ylmethyl moiety followed by the introduction of the oxazol-3-yl group. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the chromen-4-ylmethyl group.

  • Oxidation and Reduction Reactions: These steps are used to introduce and modify functional groups within the molecule.

  • Amide Bond Formation: The final step often involves the formation of the amide bond between the chromen-4-ylmethyl group and the oxazol-3-yl group.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow chemistry and other advanced techniques may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dihydro-2H-chromen-4-ylmethyl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

  • Substitution Reactions: These reactions involve the replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation Reagents: Common reagents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.

  • Reduction Reagents: Typical reagents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(3,4-dihydro-2H-chromen-4-ylmethyl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide has shown potential as a bioactive molecule. It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: This compound has been investigated for its potential medicinal properties, including its use as an anti-inflammatory, antioxidant, and neuroprotective agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(3,4-dihydro-2H-chromen-4-ylmethyl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound may modulate signaling pathways, leading to its observed biological activities.

Comparison with Similar Compounds

  • N-(3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline: This compound shares a similar chromen-4-ylmethyl structure but has different substituents.

  • Tegoprazan: A related compound with a different heterocyclic ring system.

Uniqueness: N-(3,4-dihydro-2H-chromen-4-ylmethyl)-2-(5-methyl-1,2-oxazol-3-yl)acetamide is unique due to its specific combination of chromen-4-ylmethyl and oxazol-3-yl groups. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

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